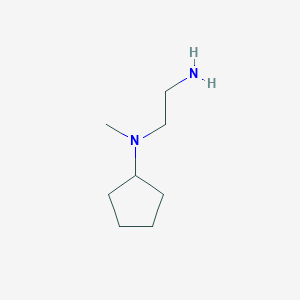

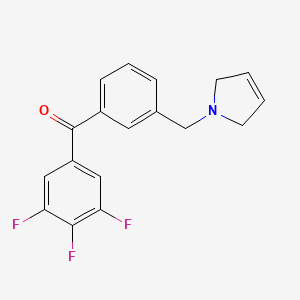

N-(2-aminoethyl)-N-methylcyclopentanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of nucleophiles in amination reactions. For instance, the synthesis described in the first paper involves the amination of bromoethylester of cyclopentano-phosphatidic acid using monomethylamine and N-benzyl-N-methylamine as nucleophiles. This process, however, led to aminolysis and the formation of N-methylpalmitamide instead of the desired product. An alternative method using N-benzyl-N-methylamine was adapted for successful synthesis .

Molecular Structure Analysis

The second paper provides information on the synthesis of N-substituted oxabicyclooctanones and their subsequent use in preparing coordination compounds with metals such as palladium(II), copper(II), and nickel(II). The structures of these compounds were elucidated using 2D NMR techniques, NOESY spectroscopy, and X-ray diffraction, which are common methods for determining the molecular structure of organic compounds .

Chemical Reactions Analysis

The third paper discusses the use of N-Methylidene(bis(trimethylsilyl)methyl)amine as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams. This showcases the reactivity of such amines in cycloaddition reactions, which could be relevant when considering the reactivity of N-(2-aminoethyl)-N-methylcyclopentanamine .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N-(2-aminoethyl)-N-methylcyclopentanamine, they do provide insights into the properties of similar compounds. For example, the stability of the methanimine synthon in the presence of ketenes suggests that related amines might also exhibit stability under certain reaction conditions . The successful synthesis of the desired compounds in the first paper indicates that the choice of nucleophiles and reaction conditions can significantly affect the outcome of the synthesis, which is an important consideration for the physical and chemical properties of the synthesized compounds .

Aplicaciones Científicas De Investigación

-

Food Contact Materials

- Application: N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .

- Method: The substance is used as a co-monomer in the manufacturing process of can coatings .

- Results: The EFSA Panel concluded that the use of N-(2-aminoethyl)ethanolamine in manufacturing of can coatings in direct contact with food does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .

-

Nanocellulose Aerogels

- Application: AEAPMDS-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

- Method: The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

- Results: The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-cyclopentyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHUGYCOBWRDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-methylcyclopentanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)